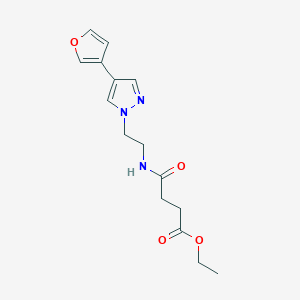

ethyl 4-((2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate

Description

Ethyl 4-((2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate is a synthetic organic compound featuring a pyrazole core substituted with a furan-3-yl group and linked to an ethyl 4-oxobutanoate moiety via an aminoethyl bridge. Its structure combines heterocyclic aromatic systems (pyrazole and furan) with an ester-functionalized aliphatic chain, making it a candidate for applications in medicinal chemistry and materials science.

Propriétés

IUPAC Name |

ethyl 4-[2-[4-(furan-3-yl)pyrazol-1-yl]ethylamino]-4-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O4/c1-2-22-15(20)4-3-14(19)16-6-7-18-10-13(9-17-18)12-5-8-21-11-12/h5,8-11H,2-4,6-7H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNAKVTWHRLUAOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)NCCN1C=C(C=N1)C2=COC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-((2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and pyrazole intermediates, followed by their coupling through a series of condensation and substitution reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4-((2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium, copper complexes.

Solvents: Dichloromethane, ethanol.

Major Products

The major products formed from these reactions include furanones, alcohols, and substituted pyrazoles, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Biological Activities

Ethyl 4-((2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate exhibits a range of biological activities that make it a subject of interest for pharmacological research:

- Anticancer Properties : Pyrazole derivatives, including those with furan moieties, have shown promising anticancer activity. Research indicates that compounds with similar structures can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting angiogenesis .

- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, which are characteristic of many pyrazole derivatives. These effects are often mediated through inhibition of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators .

- Antimicrobial Activity : Ethyl 4-((2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate may exhibit antimicrobial properties, making it a candidate for further exploration in treating infections caused by bacteria and fungi .

Synthesis and Derivatives

The synthesis of ethyl 4-((2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate involves several steps typical for constructing pyrazole-based compounds. The general synthetic route includes:

- Formation of the Pyrazole Ring : Starting with appropriate hydrazine derivatives and carbonyl compounds to form the pyrazole core.

- Furan Substitution : Introducing the furan group via electrophilic substitution or coupling reactions.

- Alkylation and Esterification : Final modifications to attach the ethyl group and form the ester functional group.

This synthetic versatility allows for the development of various derivatives that can be screened for enhanced biological activity.

Case Studies

Several studies illustrate the potential applications of compounds related to ethyl 4-((2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate:

Mécanisme D'action

The mechanism of action of ethyl 4-((2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and pyrazole rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Ethyl 4-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}butanoate (CAS 2025360-90-9)

- Structure: Differs in the pyrazole substituents (chloro, methyl, phenyl vs. furan-3-yl) and the presence of a carbonylamino linkage instead of an aminoethyl bridge .

- Synthesis: Likely involves condensation of 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid with ethyl 4-aminobutanoate, contrasting with the target compound’s likely alkylation or amidation steps .

- Properties : The chloro and phenyl groups enhance hydrophobicity compared to the furan-substituted target compound, which may exhibit improved solubility due to furan’s oxygen atom.

4-{3-[4-(4-Bromophenyl)-2-oxo-1,2-dihydroquinolin-3-yl]-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl}-4-oxobutanoic acid (24)

- Structure: Contains a dihydroquinolinone-pyrazole hybrid linked to 4-oxobutanoic acid.

- Synthesis : Achieved via general procedure G (unspecified in evidence) with 86% yield, suggesting efficient coupling methods applicable to the target compound’s synthesis .

- Applications : Demonstrated >95% purity via HPLC, a benchmark for the target compound’s quality control .

Furan-Containing Analogs

Methyl 1-(4-ethoxy-4-oxobutyl)-4-(4-(benzyloxy)phenyl)-1H-pyrrole-2-carboxylate (4)

- Structure: Shares the ethyl 4-oxobutanoate moiety but replaces pyrazole with pyrrole and furan with a benzyloxy-phenyl group .

- Synthesis: Utilizes ethyl 4-bromo-butanoate and anhydrous K₂CO₃ in acetone, a method adaptable for introducing the aminoethyl bridge in the target compound .

- Reactivity: The benzyloxy group may undergo hydrogenolysis, whereas the furan in the target compound could participate in electrophilic substitution or oxidation reactions.

Aminoethyl-Linked Compounds

8-(4-(2-(Methyl(4-(methylsulfonyl)benzyl)amino)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one (52f)

- Structure: Features a pyrido-pyrimidinone core linked to a pyrazole via an aminoethyl bridge. The methylsulfonylbenzyl group contrasts with the target’s furan .

- Synthesis : Uses HCl in THF for deprotection, achieving 97% purity via KP-NH snap cartridge purification—a technique relevant for the target compound’s purification .

Activité Biologique

Ethyl 4-((2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's structure includes a furan ring and a pyrazole moiety, which are known for their diverse biological activities. The IUPAC name reflects its intricate design, which is crucial for understanding its interaction with biological targets.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, the presence of the furan and pyrazole groups often correlates with the inhibition of key enzymes involved in cancer cell proliferation. Studies have shown that derivatives of pyrazole can induce apoptosis in various cancer cell lines, suggesting that ethyl 4-((2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate may share this mechanism of action .

Anti-inflammatory Effects

There is evidence that pyrazole derivatives can exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This suggests that ethyl 4-((2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate could potentially modulate inflammatory responses, making it a candidate for further investigation in inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of ethyl 4-((2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate is crucial for optimizing its biological activity. Key findings include:

| Structural Feature | Activity |

|---|---|

| Furan moiety | Enhances anticancer and antimicrobial activity |

| Pyrazole ring | Contributes to anti-inflammatory effects |

| Ethyl amino group | May improve solubility and bioavailability |

Studies suggest that modifications to these structural components can significantly alter the compound's efficacy and selectivity towards specific biological targets .

Case Study 1: Anticancer Efficacy

A study evaluated a series of pyrazole derivatives against various cancer cell lines, revealing that compounds with furan substitutions exhibited enhanced cytotoxicity compared to those without. The IC50 values indicated a strong correlation between structural modifications and increased anticancer activity, supporting the hypothesis that ethyl 4-((2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate could be effective in cancer therapy .

Case Study 2: Antimicrobial Activity

In another investigation, derivatives similar to ethyl 4-((2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate were tested against Gram-positive and Gram-negative bacteria. Results demonstrated promising antimicrobial activity, particularly against resistant strains, highlighting the potential of this compound in developing new antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.